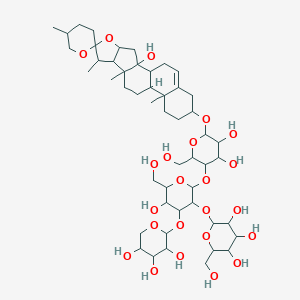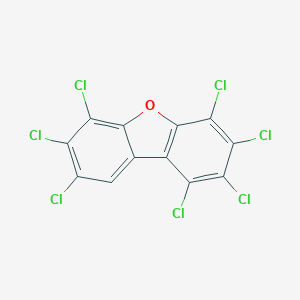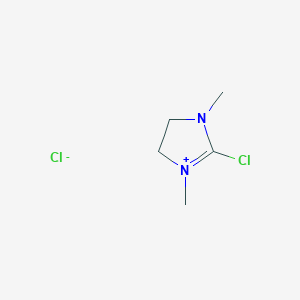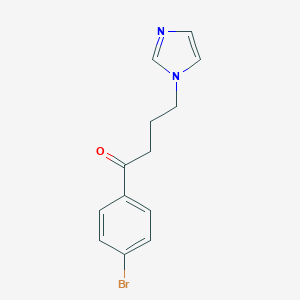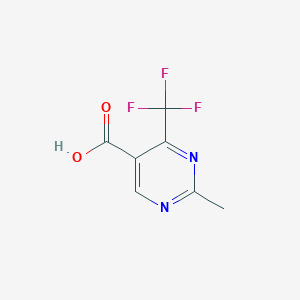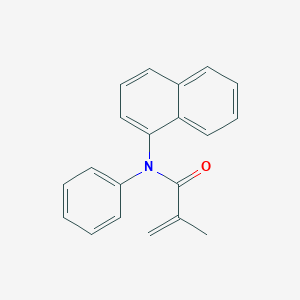![molecular formula C12H14N2O2 B118419 Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI) CAS No. 159149-18-5](/img/structure/B118419.png)
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI), also known as oxabicycloheptene dicarbonitrile (OBDC), is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OBDC is a bicyclic compound that contains two nitrile groups and an ether group.
Wirkmechanismus
The mechanism of action of OBDC is not fully understood. However, it has been proposed that OBDC may act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. OBDC has also been shown to undergo cycloaddition reactions with dienes and alkynes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of OBDC. However, studies have shown that OBDC can inhibit the growth of certain cancer cells and has potential as an anticancer agent. OBDC has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using OBDC in lab experiments is its ease of synthesis. OBDC can be synthesized using relatively simple and inexpensive reagents. Additionally, OBDC has been shown to be stable under a variety of conditions, making it a useful reagent for organic synthesis.
However, there are also limitations to using OBDC in lab experiments. OBDC is highly toxic and must be handled with care. Additionally, the mechanism of action of OBDC is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on OBDC. One potential direction is to further investigate the mechanism of action of OBDC. Understanding how OBDC interacts with other molecules could lead to the development of new synthetic methods and the discovery of new bioactive compounds.
Another potential direction is to explore the potential applications of OBDC in drug discovery. OBDC has been shown to have anticancer and antimicrobial activity, and further research could lead to the development of new therapies for these diseases.
Finally, research could also focus on developing new synthetic routes for OBDC and its derivatives. This could lead to the development of new and more efficient methods for the synthesis of complex organic molecules.
Synthesemethoden
OBDC can be synthesized through a multistep process that involves the reaction of 2,3-dihydrofuran with cyanogen bromide to produce 2,3-dihydro-1,4-oxazine-5-carbonitrile. This intermediate is then reacted with sodium methoxide to produce OBDC.
Wissenschaftliche Forschungsanwendungen
OBDC has been found to have potential applications in scientific research, particularly in the field of organic synthesis. OBDC can be used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds and natural products. OBDC has also been used as a building block for the synthesis of complex molecules, such as macrocycles and dendrimers.
Eigenschaften
CAS-Nummer |
159149-18-5 |
|---|---|
Produktname |
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI) |
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-[(1S,5R,7S)-7-ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C12H14N2O2/c1-2-15-11-5-9-3-4-10(12(11)16-9)8(6-13)7-14/h9,11-12H,2-5H2,1H3/t9-,11+,12+/m1/s1 |
InChI-Schlüssel |
ZARGLQSWIKZEBG-USWWRNFRSA-N |
Isomerische SMILES |
CCO[C@H]1C[C@H]2CCC(=C(C#N)C#N)[C@@H]1O2 |
SMILES |
CCOC1CC2CCC(=C(C#N)C#N)C1O2 |
Kanonische SMILES |
CCOC1CC2CCC(=C(C#N)C#N)C1O2 |
Synonyme |
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



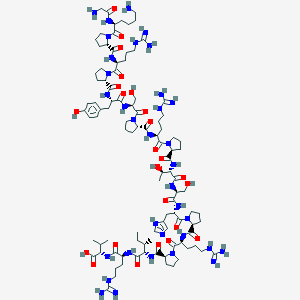

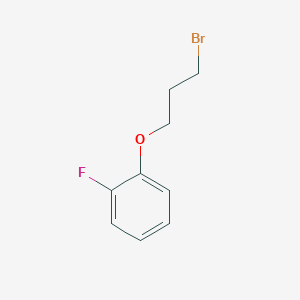
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
